molecular formula C24H36O3 B12441710 heptadeca-9,15-dien-7-yl 2-hydroxybenzoate

heptadeca-9,15-dien-7-yl 2-hydroxybenzoate

Cat. No.: B12441710
M. Wt: 372.5 g/mol
InChI Key: ZVPHAIGMOWPYAB-UHFFFAOYSA-N
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Description

Heptadeca-9,15-dien-7-yl 2-hydroxybenzoate is a chemical compound with the molecular formula C24H36O3 It is characterized by a heptadecadiene chain attached to a 2-hydroxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadeca-9,15-dien-7-yl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with heptadeca-9,15-dien-7-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Heptadeca-9,15-dien-7-yl 2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the heptadecadiene chain can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in the 2-hydroxybenzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Heptadeca-9,15-dien-7-yl 2-hydroxybenzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptadeca-9,15-dien-7-yl 2-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-hydroxybenzoic acid, which is known for its anti-inflammatory properties. The heptadecadiene chain may interact with lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Heptadeca-9,15-dien-7-yl acetate: Similar structure but with an acetate group instead of a 2-hydroxybenzoate group.

    Heptadeca-9,15-dien-7-yl benzoate: Similar structure but with a benzoate group instead of a 2-hydroxybenzoate group.

Uniqueness

Heptadeca-9,15-dien-7-yl 2-hydroxybenzoate is unique due to the presence of the 2-hydroxybenzoate group, which imparts specific chemical and biological properties

Properties

IUPAC Name

heptadeca-9,15-dien-7-yl 2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-3-5-7-9-10-11-12-14-18-21(17-13-8-6-4-2)27-24(26)22-19-15-16-20-23(22)25/h3,5,12,14-16,19-21,25H,4,6-11,13,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPHAIGMOWPYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCC=CC)OC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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